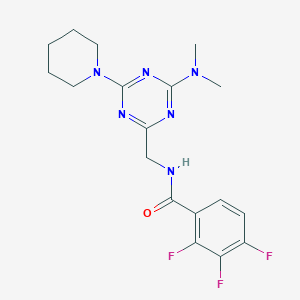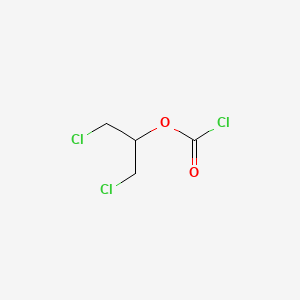
1,3-Dichloropropan-2-yl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloropropan-2-yl chloroformate is an organic compound with the formula C4H5Cl3O2 . It is a compound of chlorine, hydrogen, and carbon .
Synthesis Analysis
The synthesis of 1,3-Dichloropropan-2-yl chloroformate can be achieved from Phosgene and Epichlorohydrin . Chloroformates are used as reagents in organic chemistry .Molecular Structure Analysis
The molecular structure of 1,3-Dichloropropan-2-yl chloroformate is represented by the InChI code: 1S/C4H5Cl3O2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2 . The molecular weight of this compound is 191.44 .Chemical Reactions Analysis
Chloroformates, including 1,3-Dichloropropan-2-yl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base which serves to absorb the HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dichloropropan-2-yl chloroformate include its molecular weight (191.44), its InChI code (1S/C4H5Cl3O2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2), and its appearance as a powder .Wissenschaftliche Forschungsanwendungen
Haloketones Behavior in Water Samples
Nikolaou et al. (2001) investigated the behavior of haloketones, including 1,3-Dichloropropanone, in water. They found that these compounds decompose in both ultrapure water solutions and drinking water, with decomposition rates higher in drinking water, especially at elevated temperatures. Chloroform formation was observed as a decomposition product in both types of water samples (Nikolaou et al., 2001).
Atmospheric Reactions of Organochlorine Compounds
Tuazon et al. (1984) studied the atmospheric lifetimes and reaction mechanisms of cis- and trans-1,3-dichloropropene, among other organochlorine compounds. They found that the products from these reactions included formyl chloride and chloroacetaldehyde. This study provided insights into the atmospheric lifetimes of these chemicals and their potential environmental impact (Tuazon et al., 1984).
Soil Degradation of Dichloropropenes
Roberts and Stoydin (1976) explored the degradation of 1,3-dichloropropene and 1,2-dichloropropane in soil under various conditions. They found that these compounds were converted into other chemicals and, in some cases, were strongly bound to the soil. This research is significant in understanding the environmental fate of these compounds in agricultural settings (Roberts & Stoydin, 1976).
Sample Preparation Techniques for Chloropropanols Determination
Jędrkiewicz et al. (2014) focused on developing analytical methods for determining chloropropanols, including 1,3-dichloropropanol, in food samples. They emphasized modern extraction techniques, especially combined with derivatization, to simplify and expedite the analysis process (Jędrkiewicz et al., 2014).
Groundwater Contamination by Soil Disinfection
Beugelink (1989) investigated the contamination of groundwater by 1,2-dichloropropane, a component of the soil disinfectant 1,3-dichloropropene. This study aimed to predict future concentration levels in groundwater, highlighting the environmental impact of using such chemicals in agriculture (Beugelink, 1989).
Genotoxicity of Three-Carbon Compounds
Von der Hude et al. (1987) examined the genotoxicity of three-carbon chemicals, including chlorinated compounds like 1,3-dichloropropene. They used the sister chromatid exchange test to assess the genotoxic potential of these compounds, providing essential information on their potential health risks (Von der Hude et al., 1987).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dichloropropan-2-yl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRAJCBWNFZEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OC(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloropropan-2-yl chloroformate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

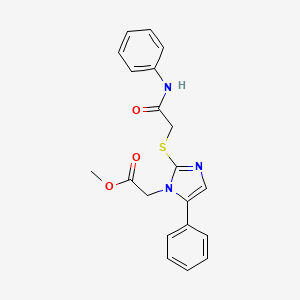
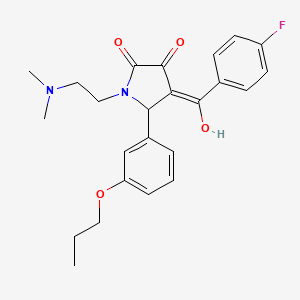
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2613651.png)
![N-(3-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2613652.png)
![1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2613656.png)

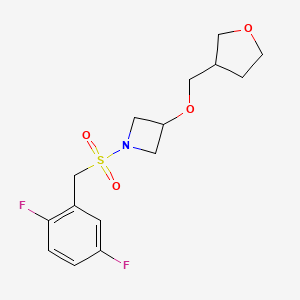
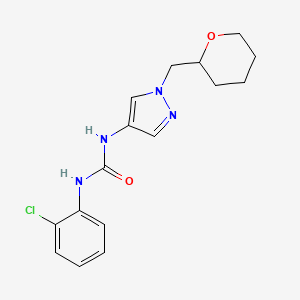
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2613661.png)
![methyl 5-((3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2613662.png)
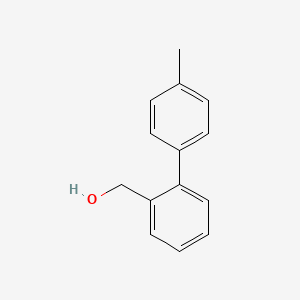
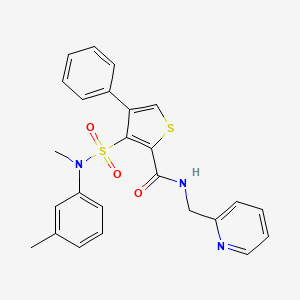
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2613669.png)
